molecular formula C8H9BrN2O B6147958 2-(3-bromoanilino)acetamide CAS No. 6632-14-0

2-(3-bromoanilino)acetamide

Cat. No.: B6147958
CAS No.: 6632-14-0
M. Wt: 229.1
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Description

2-(3-Bromoanilino)acetamide is a brominated aniline derivative featuring an acetamide group substituted at the meta position of the benzene ring. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 244.09 g/mol (CAS No. 2371-32-6) . The compound is structurally characterized by a 3-bromoaniline moiety linked to an acetamide functional group, which confers unique electronic and steric properties. It has been investigated as a precursor or intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and parasitic diseases . For instance, derivatives of this compound have been utilized in the development of benzisothiazolone analogs for comparative bioactivity studies .

Properties

IUPAC Name

2-(3-bromoanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-2-1-3-7(4-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHQTUJTUMNWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984901
Record name 2-(3-Bromoanilino)ethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90984901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-14-0
Record name NSC57756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Bromoanilino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromoanilino)acetamide typically involves the bromination of aniline derivatives followed by acetamidation. One common method starts with the bromination of aniline to form 3-bromoaniline. This is achieved by reacting aniline with bromine in the presence of a suitable solvent such as acetic acid. The resulting 3-bromoaniline is then reacted with acetic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromoanilino)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include hydroxylated or aminated derivatives.

    Oxidation: Products include quinones or nitroso compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(3-bromoanilino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-bromoanilino)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison of 2-(3-Bromoanilino)acetamide and Analogs

Compound Name Structural Features Biological Target/Activity Key Findings
This compound Meta-bromo substitution on aniline; acetamide Neurological/parasitic targets (under study) Intermediate for benzisothiazolone derivatives with potential bioactivity .
N-(4-Bromophenyl)-pyridazinone derivatives Para-bromo substitution; pyridazinone core FPR1/FPR2 receptors Activate calcium mobilization and chemotaxis in human neutrophils .
Chloroquinoline-acetamide hybrids Chloroquinoline-piperazine-acetamide scaffold Antiparasitic targets Hydrogen-bonding interactions enhance antiparasitic efficacy .
Pyrazolo[3,4-b]quinoline derivatives Pyrazoloquinoline core; acetamide linkage Translocator protein (TSPO) High TSPO affinity for anxiolytic/neuroprotective applications .
  • Halogen Position Impact: The meta-bromo substitution in this compound contrasts with para-bromo in FPR-targeting pyridazinone derivatives (e.g., N-(4-bromophenyl)-acetamide analogs). This positional difference alters receptor binding specificity; para-substituted analogs show mixed FPR1/FPR2 agonism, while meta-substituted derivatives remain understudied .
  • Scaffold Diversity: Unlike chloroquinoline-acetamide hybrids (e.g., A7, A8, A12), which integrate piperazine and fluorophenyl groups for antiparasitic activity, this compound lacks extended aromatic systems, limiting its direct therapeutic utility but enhancing modularity as a synthetic intermediate .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The logP of this compound is estimated at 1.8 (predicted via ChemAxon), lower than chloroquinoline-acetamide hybrids (logP ~2.5–3.0) due to the absence of extended hydrophobic moieties .
  • Hydrogen-Bonding Capacity: The acetamide group enables hydrogen bonding with biological targets, akin to pyridazinone derivatives. However, the lack of additional hydrogen-bond donors/acceptors (cf. chloroquinoline hybrids) may limit target engagement .

Biological Activity

2-(3-Bromoanilino)acetamide, also known as 2-amino-N-(3-bromophenyl)acetamide, is an organic compound with the molecular formula C8H9BrN2O. Its unique structure, featuring a bromophenyl substituent and an amino group attached to the acetamide moiety, suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C8H9BrN2O
  • IUPAC Name : 2-amino-N-(3-bromophenyl)acetamide
  • Key Functional Groups :
    • Bromine at the meta position of the phenyl ring enhances hydrophobic interactions.
    • An amino group that may facilitate interactions with various biological targets.

Biological Activity

Research indicates that this compound may interact with multiple molecular targets in biological systems. The presence of the bromine atom is believed to enhance lipophilicity, which could facilitate membrane permeability and interaction with hydrophobic sites on target proteins.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

CompoundUnique FeaturesPotential Activity
This compound Bromine at the meta position; potential unique binding propertiesAntimicrobial, enzyme modulation
2-amino-N-(4-bromophenyl)acetamide Bromine at the para position; may exhibit different pharmacological propertiesVaries
2-amino-N-(2-bromophenyl)acetamide Bromine at the ortho position; steric effects could alter reactivityVaries
2-amino-N-(3-chlorophenyl)acetamide Chlorine substitution; different electronic properties compared to bromineVaries

The positioning of halogen substituents significantly influences the reactivity and biological activity of these compounds, making this compound distinct in its potential applications.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized this compound through a reaction involving 3-bromoaniline and chloroacetyl chloride, followed by treatment with ammonia. The resulting compound was evaluated for its biological activity, showing promising results in preliminary assays.
  • Antiviral Potential : Although specific antiviral studies on this compound are lacking, related compounds targeting RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 have shown effectiveness in inhibiting viral replication. This suggests that similar compounds could be explored for antiviral applications .

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